N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-6-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, including a chloromethylphenyl group, diethylamino groups, and a naphthylmethylidene hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-6-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves a multi-step process:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Hydrazone Formation: The final step involves the condensation of the triazine derivative with naphthylmethylidene hydrazine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the triazine ring or the hydrazone linkage, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in various substitution reactions, particularly at the chloromethylphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or hydrazines.
Scientific Research Applications
N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-6-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-6-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE: Lacks the hydrazone linkage, resulting in different chemical properties and biological activities.
N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-6-(NAPHTHALEN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE: Similar structure but without the methylene bridge, affecting its reactivity and interactions.
Uniqueness
The presence of the naphthylmethylidene hydrazine moiety in N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-6-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H26ClN7 |
---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
6-N-(3-chloro-4-methylphenyl)-2-N,2-N-diethyl-4-N-[(E)-naphthalen-1-ylmethylideneamino]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C25H26ClN7/c1-4-33(5-2)25-30-23(28-20-14-13-17(3)22(26)15-20)29-24(31-25)32-27-16-19-11-8-10-18-9-6-7-12-21(18)19/h6-16H,4-5H2,1-3H3,(H2,28,29,30,31,32)/b27-16+ |
InChI Key |
ZMVKYRSJAABQPE-JVWAILMASA-N |
Isomeric SMILES |
CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=CC=CC3=CC=CC=C32)NC4=CC(=C(C=C4)C)Cl |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NN=CC2=CC=CC3=CC=CC=C32)NC4=CC(=C(C=C4)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.